molecular formula C9H16FNO6 B13231679 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid

Cat. No.: B13231679
M. Wt: 253.22 g/mol
InChI Key: AKQBJCWMLIWTQM-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structure, which includes a fluorine atom and a methoxy group. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective reactions to occur at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for compounds with Boc protecting groups often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and bases such as sodium hydroxide for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid involves the selective protection of amine groups, allowing for targeted chemical reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a fluorine atom and a methoxy group in 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid makes it unique compared to other Boc-protected compounds. These functional groups can participate in a variety of chemical reactions, providing versatility in synthetic applications .

Properties

Molecular Formula

C9H16FNO6

Molecular Weight

253.22 g/mol

IUPAC Name

2-fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid

InChI

InChI=1S/C9H16FNO6/c1-8(2,3)16-7(14)11-17-9(10,5-15-4)6(12)13/h5H2,1-4H3,(H,11,14)(H,12,13)

InChI Key

AKQBJCWMLIWTQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC(COC)(C(=O)O)F

Origin of Product

United States

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